molecular formula C21H21N3O3 B11291187 N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

Cat. No.: B11291187
M. Wt: 363.4 g/mol
InChI Key: QARPIZPAPFUJBI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-[(4-methylphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide

InChI

InChI=1S/C21H21N3O3/c1-15-3-7-17(8-4-15)13-23-11-12-24(21(27)20(23)26)14-19(25)22-18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25)

InChI Key

QARPIZPAPFUJBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with acetic anhydride to form an intermediate, which is then reacted with 4-methylbenzyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

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